REACTION_CXSMILES
|
[CH:1]([S:3]([O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)(=[O:5])=[O:4])=[CH2:2].[N+:13]([CH:16]([CH3:18])[CH3:17])([O-:15])=[O:14].C(N(C(C)C)C(C)C)C.Cl>CC(=O)OCC>[CH3:17][C:16]([N+:13]([O-:15])=[O:14])([CH3:18])[CH2:2][CH2:1][S:3]([O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)(=[O:4])=[O:5]
|
Name
|
|
Quantity
|
9.43 g
|
Type
|
reactant
|
Smiles
|
C(=C)S(=O)(=O)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
4.6 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C(C)C
|
Name
|
|
Quantity
|
0.89 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C)C)C(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
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Type
|
CUSTOM
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Details
|
The mixture was stirred at 80° C. for 4 hours and 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left
|
Type
|
WAIT
|
Details
|
to stand at RT for 16 hours
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
stirred at 80° C. for a further 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
Cooling to RT
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying over Na2SO4 and removal of the solvent in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCS(=O)(=O)OC1=CC=CC=C1)(C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.47 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |